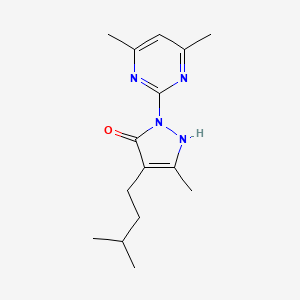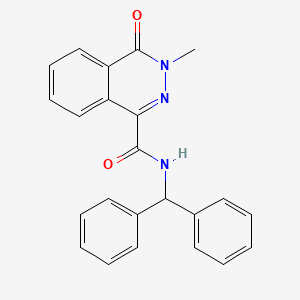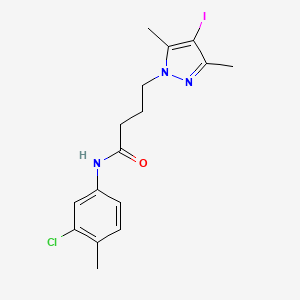![molecular formula C16H14ClN3O B11489146 2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11489146.png)
2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an allosteric enhancer of the A1 adenosine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.
Introduction of the Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Amination and Cyanation: The amino and cyano groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia and cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly the A1 adenosine receptor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its role as an allosteric enhancer of the A1 adenosine receptor. This compound binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous adenosine binds. This binding enhances the receptor’s response to adenosine, leading to increased receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes: These compounds also act as allosteric enhancers of the A1 adenosine receptor.
2-amino-3-aroyl-4-(4-arylpiperazin-1-yl)methyl thiophenes: Another class of compounds with similar biological activity.
Uniqueness
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is unique due to its specific structural features, such as the indolizine core and the presence of both amino and cyano groups. These features contribute to its distinct binding properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile |
InChI |
InChI=1S/C16H14ClN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h4-7H,1-3,8,19H2 |
InChI Key |
AKNBGQXWKYZVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C(=C2C(=O)C3=CC=C(C=C3)Cl)N)C#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11489069.png)

![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11489090.png)
![4-{5-[(3-Methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11489091.png)
![N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11489097.png)
![Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B11489117.png)
![4-cyclohexyl-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide](/img/structure/B11489121.png)
![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11489124.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489125.png)
![3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11489133.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-difluorobenzenesulfonamide](/img/structure/B11489141.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B11489157.png)

